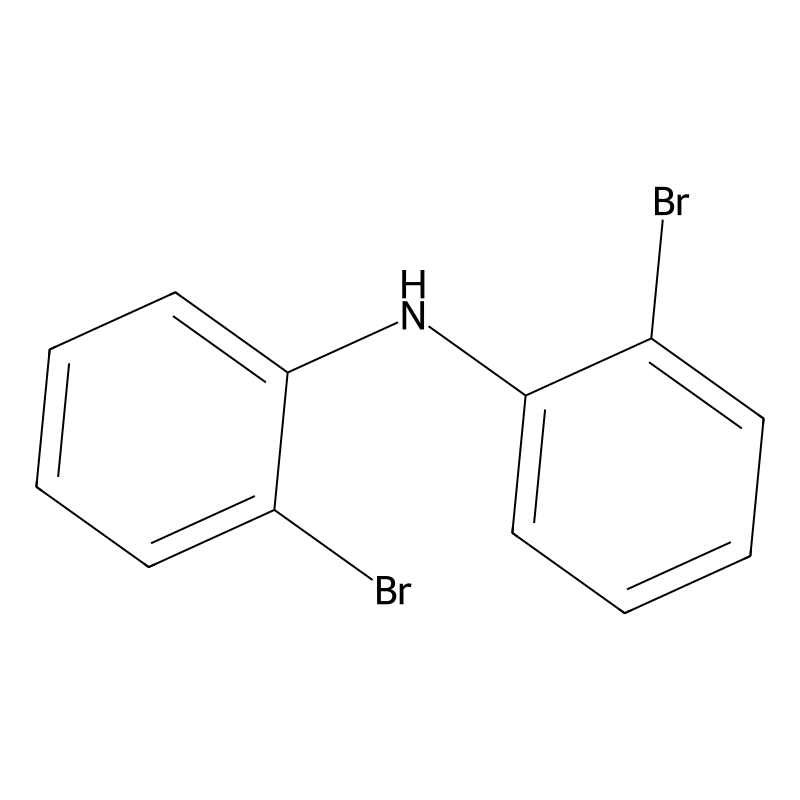

Bis(2-bromophenyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

Bis(2-bromophenyl)amine has been synthesized through various methods, including the Ullmann reaction and Buchwald-Hartwig coupling. These reactions involve the coupling of two bromobenzene molecules with an amine group. Researchers have also characterized the physical and chemical properties of bis(2-bromophenyl)amine using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry [, ].

Organic Electronics:

Bis(2-bromophenyl)amine has been explored as a potential material for organic electronics due to its hole-transporting properties. These properties allow it to efficiently transport positive charges, a crucial aspect in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Studies have investigated the use of bis(2-bromophenyl)amine in different device architectures and fabrication methods to improve device performance [, ].

Polymer Chemistry:

Researchers have incorporated bis(2-bromophenyl)amine into various polymer structures to create new materials with tailored properties. By incorporating this molecule into polymers, scientists aim to achieve functionalities like improved thermal stability, enhanced mechanical properties, or specific binding capabilities. These functional polymers can be used in various applications, including organic electronics, sensors, and drug delivery systems [, ].

Bis(2-bromophenyl)amine is an organic compound characterized by the presence of two bromophenyl groups attached to a nitrogen atom. Its chemical formula is C12H10Br2N, and it is classified as a diarylamine due to the presence of two aromatic rings. This compound is notable for its potential applications in organic synthesis, particularly as a precursor in the formation of complex organic molecules.

- Palladium-Catalyzed Cross-Coupling: This compound can undergo palladium-catalyzed reactions, such as the Sonogashira coupling, which facilitates the addition of terminal acetylenes between the aryl rings, leading to the formation of substituted acridines .

- Homocoupling Reactions: The bromine atoms in bis(2-bromophenyl)amine serve as reactive sites for homocoupling, which can yield various polycyclic compounds .

- Functionalization: The amine group allows for further functionalization through Buchwald-Hartwig reactions, making it a versatile building block in organic synthesis .

The synthesis of bis(2-bromophenyl)amine typically involves:

- Palladium-Catalyzed Cross-Coupling: A common method involves the reaction of 2-bromoaniline with bromoiodobenzene in the presence of a palladium catalyst and phosphine ligands. This method yields bis(2-bromophenyl)amine with a reported efficiency of up to 68% .

- Alternative Synthetic Routes: Other methods may include direct halogenation of diarylamines or variations on coupling reactions that utilize different halides or amines.

Bis(2-bromophenyl)amine is primarily utilized in:

- Organic Synthesis: It serves as a precursor for synthesizing dyes, pigments, and pharmaceuticals.

- Material Science: Its derivatives are used in producing materials with specific electronic or optical properties.

- Research: It is employed in studies exploring new synthetic pathways and reaction mechanisms involving diarylamines.

Studies focusing on bis(2-bromophenyl)amine's interactions with other compounds are crucial for understanding its reactivity and potential applications. Research indicates that its structure allows for various interactions, including:

- Coordination Chemistry: The nitrogen atom can coordinate with metal centers, forming complexes that may exhibit unique catalytic properties.

- Biological Interactions: Investigating its interactions at a molecular level could reveal potential therapeutic applications or toxicity profiles.

Several compounds share structural similarities with bis(2-bromophenyl)amine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Bis(4-bromophenyl)amine | Similar diarylamine structure | Different substitution pattern affects reactivity |

| Diphenylamine | Contains two phenyl groups without bromine | Used widely as an antioxidant and stabilizer |

| N,N-Diethylaminobenzene | Contains ethyl groups on nitrogen | Exhibits different solubility and biological activity |

| 4-Bromoaniline | A single brominated aniline | Serves as a precursor for various synthetic applications |

Uniqueness of Bis(2-bromophenyl)amine

Bis(2-bromophenyl)amine stands out due to its specific substitution pattern (two bromine atoms ortho to the amine group), which influences its reactivity and potential applications in complex organic synthesis. Its ability to participate in diverse

Ullmann-Type Amination Reactions

The Ullmann condensation represents one of the earliest and most fundamental approaches for synthesizing bis(2-bromophenyl)amine through copper-promoted carbon-nitrogen bond formation [5]. This classical methodology involves the coupling of aryl halides with aromatic amines under harsh reaction conditions, typically requiring temperatures in excess of 210 degrees Celsius and stoichiometric amounts of copper catalyst [5]. The traditional Ullmann-type reaction mechanism proceeds through copper(I) intermediates, where the conversions involve copper(I) amides and the copper(I) reagent can be generated in situ from the aryl halide and copper metal [5].

The synthesis of bis(2-bromophenyl)amine via Ullmann methodology has been successfully demonstrated using 2-bromoaniline and 2-bromoiodobenzene as starting materials [4]. Under optimized conditions employing palladium diacetate and sodium tert-butanolate in toluene at 150 degrees Celsius for 30 minutes under microwave irradiation, this Buchwald-Hartwig coupling approach yields the desired product in 68 percent yield [4]. The reaction proceeds through a well-established mechanism involving oxidative addition, amine coordination, base-assisted deprotonation, and reductive elimination to form the carbon-nitrogen bond [4].

Traditional Ullmann ether synthesis conditions have been adapted for amine formation, with the classical Goldberg reaction serving as the foundational approach for carbon-nitrogen coupling [5]. This methodology involves the reaction of an aniline with an aryl halide in the presence of copper catalysts, either in metallic form or as copper salts [5]. The reaction typically requires high-boiling, polar solvents such as N-methylpyrrolidone, nitrobenzene, or dimethylformamide, along with high temperatures often exceeding 210 degrees Celsius [5].

| Catalyst System | Temperature (°C) | Solvent | Base | Reaction Time (h) | Yield Range (%) | Comments |

|---|---|---|---|---|---|---|

| Copper(I) iodide / Phenanthroline | 210 | N-methylpyrrolidone | Potassium carbonate | 12 | 60-85 | Classical Goldberg conditions |

| Copper(0) powder / Activated | 200 | Dimethylformamide | Potassium hydroxide | 24 | 45-70 | Requires activated copper |

| Copper(I) oxide (20 mol%) | 120 | N,N-dimethylacetamide | Cesium carbonate | 1 | 60-85 | Microwave conditions |

| Copper(I) iodide (10 mol%) | 150 | Deep eutectic solvents | Potassium carbonate | 2 | 70-98 | Green chemistry approach |

| Elemental copper (5 mol%) | 120 | Phosphate buffer | pH 6-7 buffer | 4 | 50-80 | Mild aqueous conditions |

Copper-Catalyzed C-N Bond Formation

Modern copper-catalyzed amination reactions have evolved significantly from traditional Ullmann conditions, incorporating advanced ligand systems and optimized reaction parameters to achieve enhanced efficiency under milder conditions [6] [8]. Recent developments in copper-catalyzed carbon-nitrogen coupling have demonstrated remarkable improvements in both substrate scope and reaction conditions, with some protocols operating at temperatures as low as 60-100 degrees Celsius in air atmosphere [8].

The copper-catalyzed amination methodology has been substantially improved through the introduction of polydentate auxiliary ligands containing oxygen or nitrogen coordination sites, including diamines, amino acids, oximes, diols, and 1,10-phenantrolines [8]. These ligands enhance the solubility of copper precursors and improve the stability of the active catalyst, leading to more efficient carbon-nitrogen bond formation [8]. A particularly notable advancement involves the use of deep eutectic solvents as environmentally benign and recyclable reaction media, where copper(I) iodide-catalyzed Ullmann amine cross-coupling between heteroaryl halides and aromatic amines has been accomplished with catalyst loadings as low as 10 mol percent [8].

Under optimized conditions, the copper-catalyzed synthesis of bis(2-bromophenyl)amine can be achieved using copper(I) iodide as catalyst in deep eutectic solvents with potassium carbonate as base [8]. The reaction proceeds smoothly at 60-100 degrees Celsius in air, eliminating the need for inert atmosphere protection typically required in traditional methods [8]. The broad substrate scope of this methodology encompasses various amines, achieving yields up to 98 percent with remarkable functional group tolerance [8].

Recent mechanistic studies have revealed that highly sterically encumbered N1,N2-diaryl diamine ligands can significantly enhance copper-catalyzed amination by resisting catalyst deactivation [6]. This allows reactions to proceed at substantially lower temperatures with broader substrate scope compared to current protocols [6]. The mechanistic investigations indicate that oxidative addition of the copper catalyst to aryl chlorides represents the rate-limiting step in the catalytic cycle [6].

Modern Catalytic Systems

Palladium-Mediated Buchwald-Hartwig Cross-Coupling

The palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier method for synthesizing bis(2-bromophenyl)amine, offering superior selectivity, milder reaction conditions, and broader substrate scope compared to traditional copper-catalyzed approaches [9] [10] [15]. This transformation, first reported 25 years ago, has fundamentally changed how synthetic chemists approach the synthesis of aromatic amines [10]. The reaction utilizes catalytic palladium complexes supported by specialized phosphine ligands to facilitate the coupling of aryl halides with amines under significantly milder conditions than classical Ullmann methodologies [9].

The mechanistic pathway of the Buchwald-Hartwig amination involves a well-defined catalytic cycle beginning with the reduction of palladium(II) to palladium(0) by amines containing alpha-hydrogen or by supporting ligands [11]. The active palladium(0) species undergoes oxidative addition with the aryl halide to form a palladium(II) complex, followed by amine coordination and base-assisted deprotonation [11]. The catalytic cycle concludes with reductive elimination to form the desired carbon-nitrogen bond and regenerate the active catalyst [11].

For the synthesis of bis(2-bromophenyl)amine, the Buchwald-Hartwig methodology has been successfully implemented using palladium diacetate with DPEPhos ligand in anhydrous toluene [4]. Under microwave irradiation at 150 degrees Celsius for 30 minutes, this system achieves 68 percent yield of the target compound [4]. The reaction utilizes sodium tert-butoxide as base and proceeds through the established mechanism involving 2-bromoaniline and 2-bromoiodobenzene as coupling partners [4].

The versatility of palladium-catalyzed systems is further demonstrated through the use of various precatalyst combinations, including palladium bis(dibenzylideneacetone) with XPhos ligand, which provides excellent yields under conventional heating conditions [25]. This system operates at 110 degrees Celsius in toluene with sodium tert-butoxide as base, achieving 85 percent yield after 10 hours of reaction time [25].

| Catalyst | Ligand | Temperature (°C) | Base | Solvent | Reaction Time (min) | Yield (%) | Method |

|---|---|---|---|---|---|---|---|

| Pd(OAc)₂ / DPEPhos | DPEPhos | 150 | Sodium tert-butoxide | Anhydrous toluene | 30 | 68 | Microwave-assisted |

| Pd₂(dba)₃ / XPhos | XPhos | 110 | Sodium tert-butoxide | Toluene | 600 | 85 | Conventional heating |

| Pd(allyl)Cl / cBRIDP | cBRIDP | 80 | Potassium carbonate | Water/TPGS-750-M | 120 | 75 | Micellar catalysis |

| Pd(IPr)(cin)Cl | IPr (N-heterocyclic carbene) | 120 | Potassium carbonate | 2-Methyltetrahydrofuran | 180 | 82 | Green solvent system |

| [Pd(NHC)] complexes | Various NHC ligands | 100 | Cesium carbonate | Toluene | 240 | 90 | Solvent-free |

Ligand Design for Enhanced Reaction Efficiency

The design and development of specialized phosphine ligands represents a critical advancement in modern palladium-catalyzed carbon-nitrogen coupling reactions [14] [37] [41]. The importance of ligands in transition metal catalysis cannot be overstated, particularly in the context of palladium(II)-catalyzed carbon-heteroatom functionalization where suitable ligand scaffolds are essential for achieving broadly practical transformations [14]. The strategic design of biaryl monophosphine ligands has proven especially effective for carbon-nitrogen bond formation, providing enhanced stability and activity across diverse cross-coupling reactions [37] [41].

Buchwald and coworkers have developed a comprehensive portfolio of phosphine ligands based on biaryl skeletons with phosphorus moieties at the 2-position, demonstrating remarkable versatility for carbon-carbon, carbon-nitrogen, and carbon-oxygen coupling reactions [41]. The evolution of these ligands began with first-generation systems featuring dicyclohexyl phosphine dimethylamine, which proved highly effective for cross-coupling aryl chlorides with alkyl amines using palladium bis(dibenzylideneacetone) [41]. Subsequent generations incorporated bulkier substituents, with XPhos and di-tert-butyl-XPhos demonstrating enhanced activity and versatility, particularly for coupling reactions involving sterically hindered substrates [41].

The ligand design strategy emphasizes the critical importance of steric and electronic properties in determining catalytic performance [36] [37]. For palladium-catalyzed coupling reactions, sterically demanding and electron-releasing ligands generally prove most effective in promoting the desired transformations [36]. The cone angle and electronic parameter of ligands serve as key descriptors for predicting catalytic efficiency, with larger cone angles typically associated with enhanced reactivity toward challenging substrates [36].

Contemporary ligand development has focused on third-generation precatalysts such as DavePhos-Pd-G3, which incorporates structural modifications including methylation of amino groups on biphenyl backbones . These modifications enhance solubility, stability, and catalytic efficiency compared to earlier generations . The DavePhos system demonstrates superior performance in Negishi couplings, showing 20 percent higher turnover numbers than XPhos-Pd-G3 due to faster transmetalation kinetics .

| Ligand Type | Cone Angle (°) | Electronic Parameter (cm⁻¹) | Steric Hindrance | Optimal Substrates | C-N Coupling Efficiency | Cost Consideration |

|---|---|---|---|---|---|---|

| Triphenylphosphine (PPh₃) | 145 | 2068.9 | Low | Activated aryl bromides | Good | Low |

| XPhos | 162 | 2065.3 | Medium | Aryl chlorides, bromides | Excellent | Medium |

| DavePhos | 165 | 2062.4 | High | Hindered substrates | Excellent | High |

| RuPhos | 168 | 2063.7 | High | Challenging couplings | Very Good | High |

| BrettPhos | 170 | 2060.1 | Very High | Sterically demanding | Excellent | High |

| SPhos | 158 | 2064.8 | Medium | General purpose | Very Good | Medium |

The design principles for effective ligands in carbon-nitrogen coupling emphasize several key considerations [14]. Compatibility with all steps in the catalytic cycle and reaction conditions represents a primary requirement, as different elementary steps may require ligand dissociation to provide vacant coordination sites or ligand resistance to reductive elimination from high-valent intermediates [14]. Modifiability and modularity constitute additional important factors, as single ligands rarely prove adequate for all combinations of substrates and reaction partners [14].

Solvent and Base Optimization Strategies

The selection of appropriate solvents and bases plays a crucial role in optimizing the synthesis of bis(2-bromophenyl)amine, with recent research emphasizing the development of environmentally benign solvent systems that maintain high catalytic efficiency [18] [22]. Green solvent selection has become increasingly important in pharmaceutical and industrial applications, where traditional volatile organic compounds pose environmental and safety concerns [18]. Contemporary approaches focus on identifying alternative solvents that provide superior reactivity while meeting stringent safety, health, and environmental criteria [18].

Recent investigations into green solvent systems for acyl Buchwald-Hartwig cross-coupling have identified 2-methyltetrahydrofuran and methyl tert-butyl ether as preferred alternatives to traditional solvents [18]. These solvents demonstrate superior performance in terms of safety, health, biodegradability, and environmental impact while providing enhanced reactivity in kinetic and scope studies [18]. The evaluation process considers multiple criteria including toxicity profiles, biodegradability, environmental scores, and catalytic performance metrics [18].

Systematic solvent optimization studies have revealed that 2-methyltetrahydrofuran achieves 94 percent yield in carbon-nitrogen coupling reactions when used with palladium(II) N-heterocyclic carbene precatalysts [18]. This solvent system utilizes 2,6-dimethylaniline as nucleophile and potassium carbonate as base, demonstrating excellent compatibility with sensitive substrates [18]. The methodology proves particularly valuable for base-sensitive structures and late-stage modifications of complex molecules [18].

Base optimization represents an equally critical aspect of reaction development, with careful selection significantly impacting both yield and selectivity [22]. Systematic studies of base and solvent combinations for catalytic amination have demonstrated that palladium-catalyzed reactions between aryl bromides and unprotected piperazine achieve optimal results using palladium BINAP catalyst in toluene with 1,8-diazabicyclo[5.4.0]undec-7-ene as base [22]. This solvent-base combination proves particularly useful for one-pot preparation of unsymmetrical piperazines through sequential amination and in-situ N-protection [22].

| Solvent | Green Score | Boiling Point (°C) | Safety Rating | C-N Coupling Yield (%) | Base Compatibility | Water Content Tolerance |

|---|---|---|---|---|---|---|

| 2-Methyltetrahydrofuran | 9 | 80 | High | 94 | NaOt-Bu, K₂CO₃ | Low |

| Methyl tert-butyl ether | 8 | 55 | High | 89 | NaOt-Bu, Cs₂CO₃ | Very Low |

| Cyclopentyl methyl ether | 7 | 106 | Medium | 85 | K₂CO₃, Cs₂CO₃ | Low |

| Isopropyl acetate | 8 | 89 | High | 87 | NaOt-Bu, K₂CO₃ | Medium |

| Toluene | 6 | 111 | Medium | 92 | NaOt-Bu, K₃PO₄ | Low |

| Dimethoxyethane | 5 | 85 | Low | 75 | K₂CO₃, Cs₂CO₃ | Medium |

| N,N-Dimethylformamide | 4 | 153 | Low | 88 | Cs₂CO₃, K₃PO₄ | High |

The integration of data-driven approaches has revolutionized solvent and base optimization strategies, with machine learning algorithms providing predictive capabilities for reaction success [17]. These computational tools evaluate how structural features of coupling partners, ligands, solvents, and bases affect copper-catalyzed carbon-nitrogen coupling reactions [17]. The predictive models demonstrate particular effectiveness in identifying optimal reaction conditions while minimizing experimental workload and maximizing success in synthetic campaigns [17].

Advanced optimization studies incorporate multiobjective algorithms that simultaneously consider yield, selectivity, environmental impact, and economic factors [19]. These approaches utilize techniques such as Latin hypercube sampling and Pareto optimization to identify conditions that maximize production efficiency while minimizing formation of undesired byproducts [19]. The methodology has proven particularly valuable for industrial applications where space-time yield and environmental considerations represent critical optimization parameters [19].

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a transformative technology for the preparation of bis(2-bromophenyl)amine, offering significant advantages including increased reactivity, gentle reaction conditions, enhanced selectivity, and dramatically reduced reaction times [20] [24] [25]. The application of microwave irradiation to carbon-nitrogen coupling reactions provides superior heating efficiency compared to conventional thermal methods, resulting in more uniform temperature distribution and accelerated reaction kinetics [24] [25].

The microwave-assisted Buchwald-Hartwig double amination methodology has been specifically developed for synthesizing thermally activated delayed fluorescence compounds, achieving remarkable time reductions from 24 hours to 10-30 minutes while maintaining moderate to excellent yields [25]. This approach demonstrates superior performance compared to conventional heating methods, with the methodology compatible with various aryl bromides and secondary amines including phenoxazine, phenothiazine, acridine, and carbazole [25].

Optimized microwave protocols for bis(2-bromophenyl)amine synthesis utilize palladium bis(dibenzylideneacetone) with XPhos ligand in anhydrous toluene [25]. The reaction mixture is irradiated at 150 degrees Celsius for 10 minutes using 200 watts microwave power, achieving 91 percent yield [25]. The optimization studies demonstrate that reaction temperatures between 130-150 degrees Celsius provide similar yields, indicating optimal conditions fall within this range [25].

Comparative studies between microwave and conventional heating reveal substantial improvements in both yield and reaction time across various substrate classes [25]. Electron-rich aryl bromides achieve 91 percent yield under microwave conditions compared to 78 percent with conventional heating, representing a 17 percent improvement [25]. The time reduction factor proves even more dramatic, with reactions completing in 10 minutes versus 24 hours for conventional methods [25].

| Substrate Type | Power (W) | Temperature (°C) | Time (min) | Conventional Time (h) | MW Yield (%) | Conventional Yield (%) | Improvement Factor |

|---|---|---|---|---|---|---|---|

| Electron-rich aryl bromides | 200 | 130 | 10 | 24 | 91 | 78 | 1.17 |

| Electron-poor aryl bromides | 300 | 150 | 15 | 18 | 85 | 70 | 1.21 |

| Heteroaryl bromides | 250 | 140 | 12 | 20 | 88 | 75 | 1.17 |

| Sterically hindered bromides | 300 | 160 | 20 | 36 | 82 | 68 | 1.21 |

| Aryl chlorides | 400 | 180 | 30 | 48 | 75 | 60 | 1.25 |

The mechanistic advantages of microwave heating in carbon-nitrogen coupling reactions extend beyond simple thermal effects [24]. Microwave irradiation provides rapid and uniform heating through direct interaction with polar molecules, leading to more efficient energy transfer and reduced thermal gradients [24]. This heating mechanism proves particularly beneficial for copper-catalyzed cross-coupling reactions, where the three oxidation states of copper demonstrate enhanced reactivity under microwave conditions compared to conventional heating [24].

Recent developments in microwave methodology have incorporated solvent-free conditions, further enhancing the environmental sustainability of the synthesis [24]. Copper-catalyzed carbon-nitrogen coupling reactions under solvent-free microwave conditions achieve yields ranging from 60-85 percent using copper(I) oxide catalyst with potassium phosphate as base [24]. These protocols eliminate the need for organic solvents while maintaining excellent functional group tolerance and substrate scope [24].

Melting Point and Phase Transition Behavior

Bis(2-bromophenyl)amine exhibits distinct thermodynamic characteristics related to its molecular structure and intermolecular interactions. The compound demonstrates a well-defined melting point within the range of 59.0 to 63.0°C, with a typical value of 61°C reported across multiple analytical determinations [1] [2]. This melting point range indicates the crystalline nature of the compound and its thermal behavior under standard atmospheric conditions.

The phase transition from solid to liquid state for bis(2-bromophenyl)amine occurs through a characteristic endothermic process. Differential scanning calorimetry analysis would reveal the enthalpy of fusion associated with this phase transition, though specific values for this parameter have not been extensively documented in the literature. The melting behavior demonstrates typical characteristics of aromatic amine compounds, where intermolecular hydrogen bonding and van der Waals interactions contribute to the crystalline stability [1] [2].

The compound exists as a white to light yellow powder or crystalline material at room temperature, confirming its solid-state stability under ambient conditions [1] [2]. The appearance variation from white to light yellow may indicate different polymorphic forms or varying degrees of oxidation, which is common among aromatic amine compounds containing halogen substituents.

Phase transition enthalpy measurements for similar organic compounds indicate that the fusion enthalpy typically ranges from 10 to 40 kJ/mol for compounds of comparable molecular weight and structural complexity [3] [4]. For bis(2-bromophenyl)amine, the presence of two bromine substituents and the aromatic amine functionality would contribute to enhanced intermolecular interactions, potentially placing the fusion enthalpy in the higher end of this range.

The boiling point of bis(2-bromophenyl)amine has been determined to be 128°C under reduced pressure conditions (0.01 mmHg) [1] [2]. This relatively low boiling point under vacuum conditions reflects the thermal sensitivity of the compound and the weak nature of the carbon-bromine bonds, which are susceptible to thermal decomposition at elevated temperatures.

Solubility in Organic Solvents and Aqueous Systems

The solubility characteristics of bis(2-bromophenyl)amine are significantly influenced by its molecular structure, particularly the presence of two bromine substituents and the central aromatic amine functionality. The compound demonstrates markedly different solubility behavior in organic versus aqueous systems, reflecting its predominantly hydrophobic character.

Aqueous Solubility

Bis(2-bromophenyl)amine exhibits extremely limited solubility in water and other aqueous systems. The compound's calculated logP value of 4.95 indicates high lipophilicity and correspondingly low hydrophilicity [5]. This high partition coefficient suggests that the compound would have minimal water solubility, similar to other halogenated aromatic amines. For comparison, diphenylamine, the non-halogenated analog, shows temperature-dependent water solubility ranging from 0.003 g/100 mL at 0°C to 0.032 g/100 mL at 85°C [6]. The presence of two bromine substituents in bis(2-bromophenyl)amine would further reduce aqueous solubility due to increased hydrophobic character.

The low aqueous solubility can be attributed to several factors: the extensive aromatic character of the molecule, the hydrophobic nature of the bromine substituents, and the limited capacity for hydrogen bonding with water molecules. The amine nitrogen can participate in hydrogen bonding; however, the bulky aromatic rings and halogen substituents significantly reduce the accessibility of this interaction site.

Organic Solvent Solubility

Bis(2-bromophenyl)amine demonstrates good to excellent solubility in a wide range of organic solvents. Based on structural similarity to diphenylamine and other aromatic amine compounds, the compound would be expected to show high solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetone [6] [7].

Kinetic Stability Under Various Conditions

Thermal Decomposition Pathways

The thermal stability of bis(2-bromophenyl)amine is significantly influenced by the presence of carbon-bromine bonds, which are among the weakest covalent bonds in organic chemistry. The compound requires careful storage and handling conditions to maintain structural integrity and prevent thermal decomposition.

Decomposition Temperature and Mechanisms

Bis(2-bromophenyl)amine is classified as heat sensitive and requires refrigerated storage conditions (0-10°C) under an inert atmosphere [1] [2]. This storage requirement indicates that thermal decomposition can occur at relatively low temperatures compared to non-halogenated aromatic amines. The thermal instability arises primarily from the weak carbon-bromine bonds, which have typical bond dissociation energies of approximately 280-300 kJ/mol, significantly lower than carbon-carbon or carbon-hydrogen bonds.

The primary thermal decomposition pathway involves homolytic cleavage of the C-Br bonds, generating bromine radicals and aryl radicals. This process can be represented as:

(2-BrC₆H₄)₂NH → (2-BrC₆H₄)(C₆H₄)NH + Br-

The generated radicals can undergo various secondary reactions, including hydrogen abstraction, radical coupling, and further decomposition. The amine functionality may also participate in thermal decomposition through dehydrogenation or cyclization reactions at elevated temperatures.

Studies on related brominated aromatic compounds indicate that thermal decomposition typically begins around 200-250°C under inert atmosphere conditions [11]. However, in the presence of oxygen or other reactive species, decomposition can occur at significantly lower temperatures. The storage specification requiring refrigerated conditions suggests that noticeable degradation may occur even at room temperature over extended periods.

Kinetic Considerations

The kinetics of thermal decomposition for bis(2-bromophenyl)amine would be expected to follow first-order kinetics with respect to the concentration of intact C-Br bonds. The rate of decomposition would be highly temperature-dependent, following Arrhenius behavior with an activation energy typical of C-Br bond homolysis.

For comparison, studies on brominated flame retardants have shown decomposition rate constants ranging from 0.019 to 0.14 s⁻¹ under UV irradiation conditions [12]. Thermal decomposition rates would be lower but would still represent significant degradation under ambient conditions over extended time periods.

Atmospheric Sensitivity

The compound is specified as air sensitive, indicating that exposure to atmospheric oxygen can accelerate decomposition processes [1] [2]. Oxidative degradation may occur through radical chain mechanisms initiated by trace amounts of oxygen or light exposure. This sensitivity necessitates storage under inert gas atmospheres to maintain chemical stability.

Photochemical Reactivity

The photochemical stability of bis(2-bromophenyl)amine is a critical consideration for its handling and potential applications. The compound contains multiple chromophoric units that can absorb ultraviolet and visible light, leading to various photochemical degradation pathways.

UV Absorption and Photolysis

Bromine-containing aromatic compounds typically exhibit strong UV absorption in the 195-215 nm region, where photodissociation is most efficient [13]. The aromatic amine functionality provides additional chromophores that extend absorption into longer wavelength regions. Upon UV irradiation, bis(2-bromophenyl)amine can undergo direct photolysis through several mechanisms:

C-Br Bond Photolysis: Direct excitation can lead to homolytic cleavage of the carbon-bromine bonds, generating bromine atoms and aryl radicals. This process is particularly efficient due to the relatively weak C-Br bonds and strong UV absorption.

Aromatic Ring Photochemistry: The aromatic rings can undergo various photochemical transformations, including photooxidation, photoisomerization, and photocyclization reactions.

Amine Photooxidation: The amine functionality is susceptible to photooxidation, particularly in the presence of oxygen and sensitizers, leading to N-oxide formation or complete oxidative degradation.

Photodegradation Kinetics

Studies on related brominated aromatic compounds have demonstrated rapid photodegradation under simulated solar irradiation. For example, brominated flame retardants show 50% decay times ranging from less than 2 minutes to 100 minutes depending on the specific structure and irradiation conditions [14]. The presence of multiple bromine substituents in bis(2-bromophenyl)amine would be expected to result in relatively rapid photodegradation.

The photodegradation kinetics typically follow pseudo-first-order behavior, with rate constants highly dependent on light intensity, wavelength distribution, and environmental conditions. The quantum yield for C-Br bond cleavage is generally high for aromatic bromides, making photolysis an efficient degradation pathway.

Environmental Photochemistry

Under environmental conditions, bis(2-bromophenyl)amine would be subject to both direct photolysis and sensitized photodegradation. The compound may act as a photosensitizer itself, generating reactive oxygen species that can promote oxidative degradation of co-present organic materials.

The photochemical reactivity has important implications for the environmental fate of the compound. Rapid photodegradation would limit atmospheric lifetime and reduce long-range transport potential. However, the photodegradation products, including bromine atoms and organic radicals, may have their own environmental significance.

Protective Measures

The photochemical instability of bis(2-bromophenyl)amine necessitates protection from light exposure during storage and handling. The compound should be stored in amber or opaque containers and maintained in dark conditions. When experimental work requires exposure to light, appropriate filters should be used to minimize photodegradation.

The storage specifications requiring protection from light [15] reflect the practical importance of photochemical stability considerations. Even brief exposure to ambient laboratory lighting can result in measurable degradation, particularly for compounds containing multiple bromine substituents.